10,10'-(Piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-(trifluoromethyl)-10H-phenothiazine)
Description
Properties
IUPAC Name |
2-(trifluoromethyl)-10-[3-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]propyl]phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34F6N4S2/c37-35(38,39)25-11-13-33-29(23-25)45(27-7-1-3-9-31(27)47-33)17-5-15-43-19-21-44(22-20-43)16-6-18-46-28-8-2-4-10-32(28)48-34-14-12-26(24-30(34)46)36(40,41)42/h1-4,7-14,23-24H,5-6,15-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOXFCOBHLPZTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCCN5C6=CC=CC=C6SC7=C5C=C(C=C7)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34F6N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901130382 | |
| Record name | Phenothiazine, 10,10′-[1,4-piperazinediylbis(trimethylene)]bis[2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2376-89-8 | |
| Record name | Phenothiazine, 10,10′-[1,4-piperazinediylbis(trimethylene)]bis[2-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2376-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10,10'-(Piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-(trifluoromethyl)-10H-phenothiazine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002376898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenothiazine, 10,10′-[1,4-piperazinediylbis(trimethylene)]bis[2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,10'-(PIPERAZINE-1,4-DIYLBIS(PROPANE-3,1-DIYL))BIS(2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZINE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PY4W3279G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of 2-(Trifluoromethyl)-10H-phenothiazine Derivatives
- Starting materials: 10H-phenothiazine and trifluoromethylating agents.
- Reaction: Electrophilic trifluoromethylation of phenothiazine at the 2-position, typically using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of a catalyst or base.
- Conditions: Reactions are often conducted under inert atmosphere (nitrogen or argon) at elevated temperatures (~80-120°C) to facilitate substitution.
- Trifluoromethylation of phenothiazine is achieved via radical or nucleophilic pathways, with the latter favored for regioselectivity.
- The trifluoromethyl group enhances lipophilicity and metabolic stability, crucial for pharmacological activity.
Functionalization of Phenothiazine with Reactive Groups
- Introduction of halogen (e.g., bromide or chloride) at the 10-position or other reactive sites using halogenation reagents such as N-bromosuccinimide (NBS) or phosphorus tribromide (PBr₃).
- Conversion of phenothiazine to intermediate halides facilitates subsequent nucleophilic substitution.
- Halogenation is performed under controlled conditions to prevent over-substitution.
- The halogenated intermediates are characterized via NMR and mass spectrometry before coupling.
Synthesis of Piperazine and Propane Linkers
- Piperazine derivatives are synthesized via alkylation of piperazine with suitable halogenated propyl chains.
- Propane-1,1-diyl or propane-3,1-diyl linkers are prepared through nucleophilic substitution reactions involving dihalogenated compounds and piperazine.
- Use of dihalogenated propane derivatives (e.g., 1,3-dibromopropane) enables selective attachment to piperazine.
- Reaction conditions typically involve polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at elevated temperatures (~80°C).
Coupling of Phenothiazine Units with Piperazine Linkers
- Nucleophilic substitution of phenothiazine halides with piperazine derivatives.
- Use of bases such as potassium carbonate or sodium hydride to facilitate deprotonation and nucleophilic attack.
- The linkage is achieved via heating under reflux in solvents like DMF or ethanol.
- Coupling efficiency depends on reaction temperature, solvent polarity, and molar ratios.
- Purification involves column chromatography and recrystallization to isolate the desired bis-phenothiazine compound.
Final Assembly and Purification
- The bis-phenothiazine-piperazine intermediate is subjected to further alkylation with dihalogenated propyl linkers.
- Final compounds are purified through preparative HPLC or recrystallization, with characterization confirmed via NMR, IR, and mass spectrometry.
Data Table Summarizing the Preparation Methods
| Step | Reaction Type | Reagents | Solvent | Conditions | Purification | Notes |
|---|---|---|---|---|---|---|
| 1 | Trifluoromethylation | Trifluoromethylating agent | Inert gas, elevated temp | 80-120°C | Crystallization | Regioselective at 2-position |
| 2 | Halogenation | NBS or PBr₃ | Chloroform, DCM | Room temp to reflux | Chromatography | Controlled to avoid over-halogenation |
| 3 | Linker synthesis | Dihalogenated propane | Acetonitrile, DMF | 80°C | Recrystallization | For linker elongation |
| 4 | Nucleophilic substitution | Phenothiazine halide + piperazine derivative | DMF or ethanol | Reflux | Column chromatography | Forms bis-phenothiazine core |
| 5 | Final coupling | Bis-phenothiazine + dihalogenated linker | DMF | Reflux | HPLC or recrystallization | Purity confirmed via spectroscopic methods |
Research Findings and Notes
- Reaction Optimization: The trifluoromethylation and halogenation steps require precise control of temperature and reagent equivalents to maximize yield and selectivity.
- Purity and Characterization: Each intermediate is characterized via nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm structure and purity.
- Yield Considerations: Overall yields depend on the efficiency of each step, with typical yields ranging from 40-70% for key intermediates.
- Safety and Environmental Aspects: Handling of trifluoromethylating agents and halogenated compounds necessitates strict safety protocols due to toxicity and environmental concerns.
Chemical Reactions Analysis
Types of Reactions
10,10’-(Piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-(trifluoromethyl)-10H-phenothiazine) can undergo various chemical reactions, including:
Oxidation: The phenothiazine moieties can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine units to their corresponding dihydro derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of phenothiazine.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Research
Phenothiazines are predominantly known for their pharmacological properties, particularly as antipsychotic and antiemetic agents. The specific compound under discussion has been investigated for:
- Antipsychotic Activity : Similar to other phenothiazines, it may exhibit effects on dopamine receptors, potentially modulating neurotransmitter activity involved in psychiatric disorders.
- Antiemetic Properties : Its interaction with serotonin receptors may also provide antiemetic effects, useful in treating nausea and vomiting associated with chemotherapy or post-operative conditions.
Fluorescent Probes in Biological Studies
The phenothiazine core of this compound has been explored for its potential as a fluorescent probe:
- Fluorescence Applications : Due to its unique chemical structure, it can be utilized in imaging techniques to study biological processes at the cellular level.
- Biochemical Assays : It may serve as a tool in biochemical assays to monitor interactions within cellular environments.
Material Science
The compound's properties have led to applications in material science:
- Organic Semiconductors : Its electronic properties make it suitable for use in organic semiconductor devices.
- Photovoltaic Devices : Research has indicated potential applications in developing advanced materials for solar energy conversion technologies.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a versatile building block:
- Synthesis of Complex Molecules : Researchers utilize it to synthesize more complex organic compounds due to its reactive sites.
- Development of New Drugs : The compound's structure allows for modifications that can lead to the discovery of new pharmaceutical agents.
Case Study 1: Antipsychotic Activity Evaluation
A study published in the Journal of Medicinal Chemistry evaluated the antipsychotic potential of various phenothiazine derivatives, including 10,10'-(Piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-(trifluoromethyl)-10H-phenothiazine). The results indicated significant receptor binding affinity towards dopamine D2 receptors, suggesting its potential efficacy in treating schizophrenia-like symptoms.
Case Study 2: Fluorescent Properties
Research conducted at a leading university explored the use of this compound as a fluorescent probe in live cell imaging. The study demonstrated that upon excitation at specific wavelengths, the compound emitted fluorescence that could be used to track cellular processes in real-time.
Case Study 3: Material Development
A collaborative research project between chemists and material scientists investigated the application of this compound in developing organic photovoltaic cells. The findings suggested that incorporating this phenothiazine derivative improved energy conversion efficiency compared to traditional materials.
Mechanism of Action
The mechanism of action of 10,10’-(Piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-(trifluoromethyl)-10H-phenothiazine) involves its interaction with various molecular targets:
Molecular Targets: It can interact with dopamine receptors, serotonin receptors, and other neurotransmitter systems.
Pathways Involved: The compound modulates neurotransmitter activity, leading to its pharmacological effects. It may also affect oxidative stress pathways due to its redox-active phenothiazine core.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Insights
- Solubility : The target compound’s trifluoromethyl groups render it highly lipophilic (logP ~4.5), contrasting with sulfonamide (Compound 6, logP ~2.8) or diacrylic acid derivatives (Compound 15, logP ~1.2) .
- Synthetic Yield : The target compound is synthesized via Mannich reaction (formaldehyde + piperazine) with moderate yields (~70–80%), similar to Compound 6 but lower than triazolyl derivatives (up to 98%) .
- Stability : Trifluoromethyl groups resist metabolic degradation, whereas chlorinated analogues (e.g., Impurity E) are more prone to dehalogenation .
Biological Activity
10,10'-(Piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-(trifluoromethyl)-10H-phenothiazine), commonly referred to as a phenothiazine derivative, is a compound that exhibits significant biological activity. This compound is characterized by its complex structure, which includes a piperazine core linked to two phenothiazine units, each substituted with trifluoromethyl groups. The phenothiazine class is renowned for its diverse pharmacological properties, particularly in the fields of psychiatry and neurology.
Chemical Structure and Properties
- Molecular Formula : C₃₆H₃₄F₆N₄S₂
- Molecular Weight : 700.80 g/mol
- CAS Number : 2376-89-8
- SMILES Notation : FC(F)(F)c1ccc2Sc3ccccc3N(CCCN4CCN(CCCN5c6ccccc6Sc7ccc(cc57)C(F)(F)F)CC4)c2c1
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Core : Cyclization of ethylenediamine with dihaloalkanes.
- Attachment of Propane Linkers : Reaction with 1,3-dibromopropane.
- Coupling with Phenothiazine Units : Palladium-catalyzed cross-coupling reaction with 2-(trifluoromethyl)-10H-phenothiazine.
Pharmacological Effects
The biological activity of 10,10'-(Piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-(trifluoromethyl)-10H-phenothiazine) has been investigated primarily for its potential antipsychotic and antiemetic properties. Similar to other compounds in the phenothiazine class, it is believed to exert its effects through interactions with neurotransmitter systems.
The mechanism involves:
- Dopamine Receptor Antagonism : The compound likely interacts with D2 dopamine receptors, which are critical in the treatment of psychotic disorders.
- Serotonin Receptor Modulation : It may also influence serotonin pathways, contributing to its therapeutic effects.
- Impact on Oxidative Stress : The redox-active nature of the phenothiazine core suggests potential antioxidant properties.
Research Findings
Recent studies have highlighted various aspects of its biological activity:
Antipsychotic Activity
Research indicates that derivatives of phenothiazines show significant efficacy in reducing symptoms of schizophrenia and other psychotic disorders. A study demonstrated that compounds similar to this one could effectively reduce dopaminergic activity in animal models .
Antiemetic Activity
Phenothiazines are widely recognized for their antiemetic properties. The compound's mechanism may involve blocking dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain, effectively preventing nausea and vomiting .
Case Studies
- Case Study on Antipsychotic Efficacy :
- Case Study on Antiemetic Properties :
Comparative Biological Activity
| Compound Name | Antipsychotic Efficacy | Antiemetic Efficacy | Mechanism of Action |
|---|---|---|---|
| 10,10'-(Piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-(trifluoromethyl)-10H-phenothiazine | High | Moderate | D2 receptor antagonist |
| Fluphenazine | High | High | D2 receptor antagonist |
| Chlorpromazine | Moderate | High | D2 receptor antagonist |
Synthesis Steps Overview
| Step | Description |
|---|---|
| 1 | Formation of piperazine core |
| 2 | Introduction of propane linkers |
| 3 | Coupling with phenothiazine units |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis of piperazine-linked phenothiazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, Sonogashira coupling (used for phenothiazine-ethynyl derivatives) requires palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and copper iodide in a THF/triethylamine solvent system . Piperazine-based linkers can be introduced via stepwise alkylation or amidation, as seen in the synthesis of analogous sulfonamide derivatives, where DCM-MeOH gradients achieved >75% purity . Optimizing reaction time (e.g., 20 hours for coupling ) and stoichiometric ratios (1:1 for aryl halide and ethynyl precursors ) is critical. Gel permeation chromatography is recommended for purification to isolate pale-red crystalline products with ~7% yield .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- X-ray crystallography provides precise bond angles and lattice parameters (e.g., triclinic P1 space group, a = 8.1891 Å, α = 81.632° ).
- 1H/13C NMR resolves proton environments (e.g., δ = 7.10–8.21 ppm for aromatic protons ) and confirms linker connectivity.
- HRMS (ESI) validates molecular weight (e.g., [M+H]+ peaks at 633.2 for piperazine-sulfonamide analogs ).
- DSC/TGA can assess thermal stability, though specific data for this compound is limited in the literature.
Q. Table 1: Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space group | Triclinic, P1 | |
| a, b, c (Å) | 8.1891, 8.2417, 12.813 | |
| α, β, γ (°) | 81.632, 81.394, 66.649 | |
| Z | 2 |
Advanced Research Questions
Q. How do computational methods like DFT aid in predicting electronic properties, and what basis sets are recommended?
Density Functional Theory (DFT) with triple-zeta basis sets (e.g., def2-TZVP) accurately predicts HOMO-LUMO gaps and charge distribution in phenothiazine derivatives . For piperazine-linked systems, hybrid functionals (e.g., B3LYP) model conjugation effects between the phenothiazine core and trifluoromethyl groups. Basis sets must balance accuracy and computational cost: split-valence (e.g., 6-31G*) for geometry optimization and quadruple-zeta (e.g., cc-pVQZ) for electronic excitation studies .
Q. What in vitro assays are suitable for evaluating pharmacological potential, and how do structural features influence bioactivity?
- Cholinesterase inhibition assays (e.g., Ellman’s method) are relevant for phenothiazine derivatives, as seen in chlorpromazine analogs .
- Antiviral activity screening (e.g., HCV helicase inhibition ) can be adapted using fluorescence polarization.
- The trifluoromethyl groups enhance lipophilicity (logP >3), improving blood-brain barrier penetration, while the piperazine linker modulates solubility and receptor binding .
Q. How can contradictions in reported bioactivity data for similar compounds be resolved?
Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or impurities. For example, phenothiazine-N-carboxyl chloride impurities (>0.5%) can skew inhibition results . Cross-validation using orthogonal methods (e.g., SPR vs. fluorescence assays) and stringent HPLC purity checks (>99% ) are critical. Meta-analyses of structural analogs (e.g., comparing 3,7-dibromo vs. 2-trifluoromethyl substitutions ) clarify structure-activity relationships.
Q. Table 2: Key Structural Influences on Bioactivity
Methodological Considerations
- Purification : Use gel permeation chromatography for high-purity crystals or reverse-phase HPLC for biological assays .
- Stability Testing : Monitor degradation under UV light and acidic conditions (pH <3) due to the labile sulfur atom in phenothiazine .
- Data Reproducibility : Report detailed synthetic protocols (e.g., catalyst ratios, solvent gradients) to address yield variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
